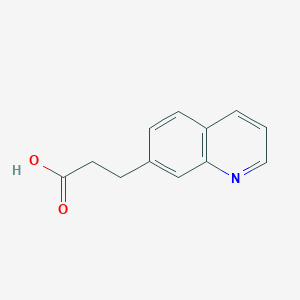

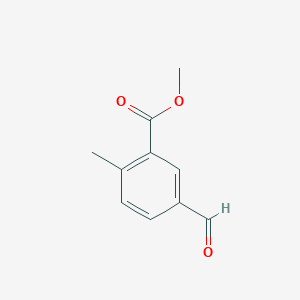

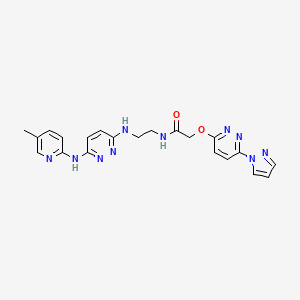

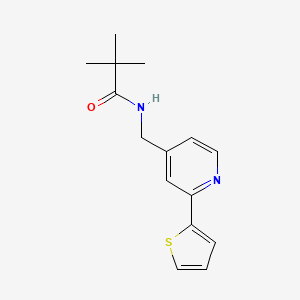

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine (MTPT) is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MTPT is a pyrazole derivative that has been found to display a variety of biological activities, including inhibition of enzymes, inhibition of protein-protein interactions, and modulation of signal transduction pathways. The compound has been studied for its potential applications in a variety of therapeutic areas, including cancer, infectious diseases, and inflammation.

Applications De Recherche Scientifique

OLED Materials

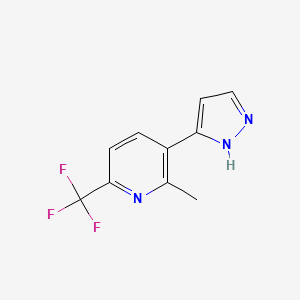

Research has demonstrated the utility of pyrazol-pyridine ligands, closely related to 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine, in synthesizing high-efficiency orange-red iridium (III) complexes for OLEDs. One study highlighted the synthesis of three pyrazol-pyridine ligands and their corresponding iridium (III) complexes, which displayed high phosphorescence quantum yields and were utilized in OLEDs to achieve significant performance metrics, including a maximum external quantum efficiency of over 30% (Su et al., 2021). Another study synthesized Pt(II) complexes with pyrazolate chelates, showing potential for use in OLEDs with high efficiency and low efficiency roll-off, further emphasizing the adaptability of pyrazolyl-pyridine derivatives in advanced electronic applications (Huang et al., 2013).

Coordination Chemistry and Material Science

Pyrazolyl-phosphinoylpyridine derivatives have been synthesized and utilized to form complexes with metals such as iron(II), cobalt(II), and nickel(II), showcasing their role in ethylene oligomerization reactions. These complexes demonstrated catalytic activity, producing various oligomers, and highlighted the impact of the solvent and co-catalyst on the activity and product composition (Nyamato et al., 2015). Another study focused on vinyl-addition polymerization of norbornene catalyzed by complexes of pyrazol-1-ylmethyl pyridine with divalent metals, underlining the potential of these compounds in polymerization processes (Benade et al., 2011).

Synthesis and Characterization of Novel Compounds

A diverse range of pyridine and pyrazole derivatives have been synthesized and characterized, exploring their potential in various chemical reactions and applications. For instance, the synthesis of novel pyridine derivatives bearing biologically active groups has been reported, with some derivatives showing promising anticancer activity (Hafez & El-Gazzar, 2020). Additionally, the synthesis and study of chromeno[2,3-b]pyridine derivatives were conducted, contributing to the understanding of multicomponent reactions in organic synthesis (Ryzhkova et al., 2023).

Propriétés

IUPAC Name |

2-methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-6-7(8-4-5-14-16-8)2-3-9(15-6)10(11,12)13/h2-5H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYMLNMOJRDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)